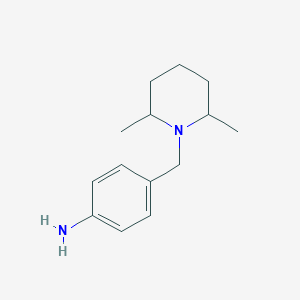

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine

Description

BenchChem offers high-quality 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPGYNBWHJWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390034 | |

| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328289-91-4 | |

| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-[(2,6-Dimethylpiperidin-1-yl)methyl]aniline in Medicinal Chemistry

Executive Summary

In the landscape of targeted therapeutics, particularly small-molecule kinase inhibitors, the architectural design of the ligand is paramount. 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline is a highly specialized, privileged building block utilized in advanced medicinal chemistry. It serves as a bifunctional moiety: the aniline provides a reactive handle for coupling to heterocyclic pharmacophores (e.g., indolines, pyrimidines), while the sterically hindered, basic 2,6-dimethylpiperidine tail modulates physicochemical properties and engages the solvent-exposed regions of target proteins [1][1].

This whitepaper provides a comprehensive technical breakdown of its structural properties, pharmacological utility, and self-validating synthetic workflows.

Structural Profiling & Physicochemical Properties

The molecular architecture of 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline is deliberately designed to balance reactivity, basicity, and metabolic stability. The molecule can be dissected into three distinct functional zones:

-

The Aniline Core : The primary aromatic amine is a weak base (pKa ~4.6) but an excellent nucleophile. It serves as the primary attachment point for forming amide, urea, or secondary amine linkages via Buchwald-Hartwig cross-coupling during late-stage drug synthesis.

-

The Methylene Bridge : This flexible sp3 carbon linker decouples the basic tail from the aromatic system. This prevents resonance delocalization of the piperidine nitrogen's lone pair, thereby preserving its high basicity.

-

The 2,6-Dimethylpiperidine Moiety : The geminal methyl groups at the 2 and 6 positions provide immense steric shielding to the basic nitrogen. This steric bulk is a deliberate design choice to impede cytochrome P450-mediated N-dealkylation, thereby extending the pharmacokinetic half-life of the resulting drug. The cis-isomer is thermodynamically favored due to the equatorial positioning of both methyl groups, minimizing 1,3-diaxial steric clashes.

Table 1: Physicochemical and Structural Properties

| Property | Value | Rationale / Implication |

| Chemical Formula | C₁₄H₂₂N₂ | - |

| Molecular Weight | 218.34 g/mol | Low MW allows for further elaboration without violating Lipinski's Rule of 5. |

| LogP (Estimated) | ~2.8 - 3.2 | Lipophilic piperidine ring drives partitioning; requires salt formation for aqueous formulation. |

| pKa (Piperidine N) | ~10.5 | Highly basic; remains protonated at physiological pH (7.4), enabling salt bridge formation. |

| pKa (Aniline N) | ~4.6 | Poorly basic; acts selectively as a nucleophile during synthetic coupling. |

| Topological Polar Surface Area | 29.3 Ų | Excellent membrane permeability profile for intracellular target engagement. |

| Stereochemistry | cis-2,6-dimethyl preferred | Equatorial methyl groups lock the ring conformation and maximize thermodynamic stability. |

Pharmacological Utility & Target Engagement

In the rational design of Receptor Tyrosine Kinase (RTK) inhibitors (such as those targeting VEGFR2, PDGFR, and FGFR) and Cyclin-Dependent Kinase (CDK) inhibitors, the active site is typically divided into the adenine-binding pocket (hinge region) and the solvent channel [1][2].

When 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline is conjugated to a hinge-binding core (e.g., an indolin-2-one derivative), the basic piperidine nitrogen extends outward into the solvent channel. At physiological pH, this nitrogen is protonated, allowing it to form critical electrostatic salt bridges with acidic residues (like Aspartic Acid or Glutamic Acid) at the mouth of the kinase pocket. Furthermore, this highly polar, charged tail drastically improves the aqueous solubility of the otherwise lipophilic macro-structure, a critical parameter for oral bioavailability.

Fig 1. Pharmacophore model illustrating the spatial arrangement of the basic tail in kinase inhibitors.

Synthetic Methodology & Experimental Protocols

The synthesis of 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline is robustly achieved via a two-step sequence: a reductive amination followed by a catalytic hydrogenation. This sequence is designed to be scalable, high-yielding, and self-validating through distinct intermediate isolation.

Fig 2. Two-step synthetic workflow for 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline.

Protocol 1: Reductive Amination (Synthesis of Intermediate)

Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) because it is a mild, selective reducing agent. It specifically targets the transient iminium ion without reducing the starting 4-nitrobenzaldehyde [2][3]. It also safely avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN[4].

Step-by-Step Procedure:

-

Preparation : In an oven-dried, round-bottom flask purged with argon, dissolve 4-nitrobenzaldehyde (10.0 mmol, 1.0 eq) and cis-2,6-dimethylpiperidine (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

-

Iminium Formation : Stir the mixture at room temperature (20-25 °C) for 30 minutes. The slight excess of the amine ensures complete consumption of the aldehyde.

-

Reduction : Add STAB (15.0 mmol, 1.5 eq) portion-wise over 10 minutes to control any mild exotherm. Stir the reaction continuously for 12-16 hours[5].

-

Validation (In-Process) : Monitor via TLC (Silica, Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms completion.

-

Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography to yield 1-(4-nitrobenzyl)-2,6-dimethylpiperidine as a pale yellow oil.

Protocol 2: Catalytic Hydrogenation (Nitro Reduction)

Causality: Palladium on Carbon (Pd/C) with hydrogen gas is chosen for its near-quantitative efficiency in reducing aromatic nitro groups to anilines. The mild room-temperature conditions prevent the hydrogenolysis (cleavage) of the benzylic C-N bond, which is a common side reaction at elevated temperatures or pressures.

Step-by-Step Procedure:

-

Preparation : Dissolve the intermediate 1-(4-nitrobenzyl)-2,6-dimethylpiperidine (8.0 mmol, 1.0 eq) in HPLC-grade methanol (25 mL) in a heavy-walled hydrogenation flask.

-

Catalyst Addition : (Safety Note: Pd/C is highly pyrophoric when dry). Flush the flask with nitrogen gas. Carefully add 10% Pd/C (0.08 mmol Pd, 0.01 eq) to the solution.

-

Hydrogenation : Evacuate the flask under vacuum and backfill with hydrogen gas (H₂) three times. Pressurize the flask to 30 psi using a hydrogen balloon or Parr apparatus.

-

Reaction : Stir vigorously at room temperature for 4-6 hours.

-

Validation (In-Process) : Analyze an aliquot via LC-MS. The mass shift from [M+H]⁺ 249.1 (nitro) to[M+H]⁺ 219.2 (aniline) confirms successful reduction.

-

Workup : Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (50 mL).

-

Isolation : Concentrate the filtrate under reduced pressure to afford the target 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline as an off-white solid. Store under argon at 4 °C to prevent oxidative degradation of the electron-rich aniline.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch prior to downstream coupling, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃) : The characteristic benzylic methylene protons will appear as a singlet around δ 3.5-3.7 ppm. The aniline -NH₂ protons will appear as a broad singlet near δ 3.6 ppm (exchangeable with D₂O). The cis-2,6-dimethyl protons will appear as a distinct doublet around δ 1.1 ppm.

-

LC-MS (ESI+) : Expected m/z for [M+H]⁺ is 219.2.

References

- Title: 6-position substituted indoline, production and use thereof as a medicament (WO2001027081A1)

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (J. Org. Chem. 1996, 61, 11, 3849–3862) URL: [Link]

Sources

- 1. WO2001027081A1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]

- 2. WO2001027081A1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Material Safety and Handling Whitepaper: CAS 328289-91-4

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional building blocks that require highly nuanced handling. CAS 328289-91-4 , chemically identified as 4-((2,6-dimethylpiperidin-1-yl)methyl)aniline, is a prime example[1]. This compound merges a sterically hindered, highly basic piperidine ring with an electron-rich aniline moiety. While this dual functionality makes it an exceptional pharmacophore for designing kinase inhibitors and GPCR modulators, it also presents a complex toxicological profile.

This whitepaper transcends standard Material Safety Data Sheets (MSDS) by providing a mechanistic understanding of the compound's hazards and establishing self-validating protocols for its safe handling, storage, and decontamination.

Physicochemical Profiling & Hazard Identification

To design an effective safety protocol, we must first analyze the quantitative physicochemical properties that dictate the compound's behavior in vitro and in vivo. The hazards associated with this compound are directly linked to its molecular structure[2].

Table 1: Physicochemical and Hazard Profile of CAS 328289-91-4

| Property / Hazard | Value / Descriptor | Mechanistic Implication |

| Chemical Name | 4-((2,6-Dimethylpiperidin-1-yl)methyl)aniline | Bifunctional: Basic aliphatic amine + aromatic amine. |

| Molecular Formula | C14H22N2 | Highly lipophilic; readily crosses dermal barriers. |

| Molecular Weight | 218.34 g/mol | Small molecule size facilitates rapid systemic absorption. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Piperidine basicity causes localized lipid saponification. |

| Physical State | Solid/Liquid (ambient temp dependent) | Dust inhalation or aerosolization risk during transfer. |

Mechanistic Toxicology & Exposure Pathways

Standard MSDS documents list hazards without explaining the underlying biochemistry. The toxicity of CAS 328289-91-4 is bipartite, stemming from its two distinct functional groups[3]:

-

The Piperidine Moiety (Localized Irritation): The aliphatic nitrogen in the 2,6-dimethylpiperidine ring is highly basic (estimated pKa ~10). Upon contact with physiological moisture (eyes, mucous membranes, perspiration), it generates hydroxide ions. This leads to the saponification of cell membrane lipids and subsequent tissue damage, explaining the H315 and H319 hazard codes.

-

The Aniline Moiety (Systemic Toxicity): Aromatic amines are notorious for their systemic hematological toxicity. If absorbed transdermally or inhaled, the aniline group undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). The resulting N-hydroxylamine metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia.

Caption: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 oxidation.

Self-Validating Safety & Handling Protocols

Trust in a safety protocol requires built-in validation. As a Senior Application Scientist, I mandate that every handling step includes a verifiable checkpoint to ensure the system's integrity. The following protocol is designed for the safe weighing, transfer, and decontamination of CAS 328289-91-4.

Step-by-Step Methodology:

-

Engineering Controls & Atmosphere Setup:

-

Action: Conduct all operations within a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood.

-

Causality: Prevents inhalation of aerosolized particulates, directly mitigating the STOT SE 3 (respiratory irritation) hazard.

-

Validation: Check the digital airflow monitor to ensure a face velocity of ≥0.5 m/s before opening the reagent bottle.

-

-

Personal Protective Equipment (PPE) Selection:

-

Action: Don standard lab attire, chemical splash goggles, and double-layered nitrile gloves (minimum 5 mil thickness).

-

Causality: Nitrile provides a temporary barrier against lipophilic amines. Double-gloving allows for rapid removal of the outer layer if contaminated, preventing transdermal absorption of the aniline moiety.

-

Validation: Perform a visual inspection and inflation test of the gloves to check for micro-tears prior to use.

-

-

Weighing and Transfer:

-

Action: Use a grounded, anti-static spatula. Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats.

-

Causality: The compound's lipophilicity and potential static charge can cause particulates to repel and aerosolize. Closed-system transfer mitigates this risk.

-

Validation: Cap the vial immediately after transfer and wipe the exterior with a solvent-dampened tissue before removing it from the balance area.

-

-

Decontamination and Spill Response:

-

Action: In the event of a spill or for routine cleaning of spatulas, use a 0.1 M Hydrochloric Acid (HCl) solution followed by a copious water rinse.

-

Causality: The basic piperidine is insoluble in water but readily forms a water-soluble hydrochloride salt upon protonation. This neutralizes the localized irritation hazard and facilitates safe aqueous disposal.

-

Validation: After wiping the surface, apply a pH indicator strip to the cleaned area. A neutral pH (6-7) confirms complete removal of the basic amine residue.

-

Caption: Self-validating experimental workflow for the safe handling of CAS 328289-91-4.

Storage, Stability, and Degradation Kinetics

A critical, often overlooked aspect of handling aniline derivatives is their susceptibility to autoxidation. When exposed to ambient oxygen and light, the primary amine of CAS 328289-91-4 undergoes radical-mediated oxidation, forming highly colored (dark brown to black) azo compounds, azoxy dimers, and quinone imines. This not only compromises the reagent's purity for synthetic applications but can also generate uncharacterized toxic byproducts.

Optimized Storage Protocol:

-

Atmosphere: Must be stored under an inert atmosphere (Argon or ultra-pure Nitrogen) to prevent autoxidation.

-

Temperature: Maintain at 2-8°C to drastically reduce the kinetic rate of oxidative degradation.

-

Light: Store in amber glass vials or opaque secondary containers to prevent photo-induced radical initiation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine." PubChem Database. Available at:[Link]

Sources

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine solubility in organic solvents

An In-Depth Technical Guide to the Thermodynamic Solubility of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine in Organic Solvents

Executive Summary

The compound 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine (also known as 4-((2,6-dimethylpiperidin-1-yl)methyl)aniline) is a highly specialized bifunctional structural motif frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores, particularly receptor tyrosine kinase (RTK) and cyclin-dependent kinase (CDK) inhibitors[1]. For drug development professionals and formulation scientists, understanding the thermodynamic solubility of this compound in various organic solvents is a fundamental prerequisite. Solubility dictates the efficiency of extraction, the viability of crystallization processes, and the selection of vehicles for in-vitro and in-vivo pharmacological screening.

This whitepaper provides a rigorous physicochemical profiling of the molecule, a predictive solubility matrix based on its structural thermodynamics, and a self-validating, step-by-step experimental protocol for determining its equilibrium solubility using the industry-standard shake-flask methodology.

Structural Analysis and Physicochemical Profiling

To accurately predict and manipulate the solubility of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine, one must deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) or intermediate is governed by the energetic balance between its crystal lattice energy and the free energy of solvation.

The molecule consists of three distinct domains that dictate its interaction with organic solvents:

-

The Aniline Moiety (Primary Aromatic Amine): The −NH2 group attached to the phenyl ring acts as both a hydrogen bond donor and acceptor. While aniline derivatives are generally weak bases due to the delocalization of the nitrogen lone pair into the aromatic π -system[2], this moiety imparts moderate polarity and ensures favorable dipole-dipole interactions with polar solvents[3].

-

The 2,6-Dimethylpiperidine Moiety (Tertiary Aliphatic Amine): Piperidine derivatives are highly basic and act as strong hydrogen bond acceptors[4]. However, the methyl substitutions at the 2 and 6 positions introduce significant steric hindrance. This steric bulk shields the nitrogen atom, slightly reducing its nucleophilicity while substantially increasing the overall lipophilicity (LogP) of the molecule[5].

-

The Methylene Bridge: This flexible linker connects the aromatic and aliphatic rings, preventing rigid coplanarity and likely lowering the crystal lattice energy compared to fully conjugated rigid analogs, thereby generally enhancing solubility across a broader range of solvents.

Energetic pathway and dynamic equilibrium of the solvation mechanism.

Solvent Selection and Predictive Solubility Matrix

Because exact empirical solubility data for this highly specific intermediate is not universally tabulated in public compendia, we must rely on thermodynamic predictions derived from structurally analogous aniline and piperidine derivatives[3][5][6]. The table below categorizes standard organic solvents and predicts the compound's solubility behavior to guide experimental design.

Table 1: Predicted Solubility Profile in Standard Organic Solvents at 25°C

| Solvent Class | Representative Solvent | H-Bonding Capability | Predicted Solubility Range | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Strong Acceptor | > 50 mg/mL (High) | Exceptional solvation of the polar aniline group; strong dipole-dipole interactions without disrupting internal H-bond networks. |

| Polar Aprotic | Dichloromethane (DCM) | Weak | > 30 mg/mL (High) | Highly compatible with the lipophilic bulk of the 2,6-dimethylpiperidine ring and the aromatic system. |

| Polar Protic | Methanol / Ethanol | Donor & Acceptor | 10 - 30 mg/mL (Moderate-High) | Solvents act as H-bond donors to the piperidine nitrogen and H-bond acceptors to the aniline −NH2 . |

| Moderately Polar | Ethyl Acetate (EtOAc) | Moderate Acceptor | 5 - 20 mg/mL (Moderate) | Good balance of lipophilicity and polarity; standard solvent for extraction of free-base alkaloids. |

| Non-Polar | Hexane / Heptane | None | < 5 mg/mL (Low) | Lack of dipole and H-bonding capabilities limits solvation to weak Van der Waals forces with the methyl/phenyl groups. |

Experimental Methodology: Equilibrium Solubility Determination

To transition from predictive models to empirical data, a highly controlled experimental protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility[8][9].

Unlike kinetic dissolution tests, the shake-flask method is a self-validating system designed to ensure that the chemical potential of the solid phase is perfectly balanced with the solute in the liquid phase. The protocol below incorporates built-in causality checks to prevent artifacts such as supersaturation or undetected polymorphic transformations.

Step-by-Step Shake-Flask Protocol

1. Preparation and Saturation:

-

Weigh approximately 50-100 mg of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine into a series of 5 mL borosilicate glass vials.

-

Add 1.0 mL of the target organic solvent to each vial.

-

Causality Check: Visually confirm the presence of undissolved solid. If the solid completely dissolves, the solution is not saturated. Add additional API in 20 mg increments until a persistent solid phase remains[8].

2. Isothermal Equilibration:

-

Seal the vials hermetically using PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Place the vials in a thermostatic shaking incubator set to 25.0 ± 0.1 °C .

-

Agitate at 200 RPM for a minimum of 72 hours.

-

Causality Check: Thermodynamic equilibrium can be slow. Sampling at 24, 48, and 72 hours is required to prove that the concentration has plateaued. If the concentration at 72 hours is higher than at 48 hours, equilibrium has not been reached, and agitation must continue[8].

3. Phase Separation:

-

Remove the vials from the incubator and allow them to stand undisturbed for 2 hours at 25.0 °C to allow the bulk of the excess solid to sediment.

-

Aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality Check: Discard the first 0.5 mL of the filtrate. This saturates any potential binding sites on the filter membrane, ensuring the collected aliquot accurately represents the solution concentration[9].

4. Solid-State Verification (Critical Step):

-

Recover the residual solid from the bottom of the vial and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality Check: Organic solvents can induce the formation of solvates or trigger a transition to a different polymorph. Because different crystal forms have different lattice energies, an undetected phase change invalidates the solubility measurement of the original polymorph.

Thermodynamic shake-flask equilibrium workflow for solubility determination.

Analytical Quantification (HPLC-UV)

Once the saturated supernatant is isolated, it must be diluted immediately with the mobile phase to prevent precipitation upon minor temperature fluctuations.

Recommended Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 50 mm × 4.6 mm, 3 µm).

-

Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Note: The acidic modifier is crucial to protonate both amine groups, preventing peak tailing and ensuring sharp, reproducible chromatography.

-

Detection: UV absorbance at λmax ~230-254 nm (corresponding to the π→π∗ transitions of the aniline chromophore).

-

Quantification: Calculate the concentration against a multi-point calibration curve prepared from a certified reference standard of the compound. Multiply the result by the dilution factor to determine the final thermodynamic solubility in mg/mL.

References

- WO2001027081A1 - 6-position substituted indoline, production and use thereof as a medicament Google Patents URL

-

Aniline - Chemical Properties and Reactivity Wikipedia URL: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate URL:[Link]

-

Piperidine - Structure and Chemical Properties Wikipedia URL: [Link]

-

News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More INCHEE URL:[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan PMC - National Institutes of Health URL:[Link]

Sources

- 1. WO2001027081A1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to 4-Substituted Phenylamine Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted phenylamine, or aniline, core is a cornerstone of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, serving as a foundational scaffold for a vast and diverse array of therapeutic agents. The strategic placement of a substituent at the para-position of the phenylamine ring profoundly influences the molecule's physicochemical properties, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 4-substituted phenylamine derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: Crafting the Core: Synthetic Strategies for 4-Substituted Phenylamines

The synthesis of 4-substituted phenylamine derivatives is a well-established field in organic chemistry, with numerous methods available to introduce a wide variety of functional groups at the C4 position. The choice of synthetic route is often dictated by the nature of the desired substituent, the required scale of the synthesis, and considerations for efficiency and environmental impact.

Foundational Pathways: From Nitroarenes to Anilines

A common and versatile approach to synthesizing 4-substituted anilines begins with a correspondingly substituted nitrobenzene. The subsequent reduction of the nitro group to an amine is a high-yielding and broadly applicable transformation.

Experimental Protocol: Reduction of a 4-Substituted Nitrobenzene

This protocol describes a general method for the reduction of a nitro group to an amine using a metal catalyst.

-

Reaction Setup: In a round-bottom flask, dissolve the 4-substituted nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.

-

Hydrogenation: The reaction mixture is then placed under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-substituted aniline.

-

Purification: The crude product can be purified by column chromatography, recrystallization, or distillation as needed.

Caption: General workflow for the synthesis of 4-substituted anilines via nitrobenzene reduction.

Building Complexity: C-N and C-O Bond Forming Reactions

For more complex derivatives, particularly those with aryl or alkoxy substituents at the 4-position, cross-coupling reactions are indispensable tools. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples.

The Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N and C-O bonds.[1] It typically involves the reaction of an aryl halide with an amine or an alcohol at elevated temperatures.[2]

Experimental Protocol: Ullmann Condensation for 4-Nitrodiphenylamine Synthesis [1]

-

Reactant Mixture: In a flask equipped with a reflux condenser, combine p-chloronitrobenzene (1.0 eq), aniline (1.2 eq), potassium carbonate (1.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).[1]

-

Solvent and Heating: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) and heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.[1]

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.[1]

-

Purification: Collect the solid by filtration, wash with water and cold ethanol to yield 4-nitrodiphenylamine, which can then be reduced to 4-aminodiphenylamine.[1]

The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and more general alternative to the Ullmann condensation for the formation of C-N bonds. It is compatible with a wider range of functional groups.

Caption: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination.

Part 2: Biological Activities and Therapeutic Frontiers

The substituent at the 4-position of the phenylamine ring is a key determinant of the molecule's biological activity. By modifying this position, medicinal chemists can fine-tune the compound's interaction with specific biological targets, leading to a wide range of therapeutic effects.

Anticancer Activity

4-Substituted phenylamine derivatives are a prominent class of anticancer agents, with many acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition: A significant number of 4-anilinoquinazoline derivatives have been developed as potent tyrosine kinase inhibitors (TKIs).[3] These compounds typically bind to the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting cell signaling pathways crucial for cancer cell survival.[4] For example, gefitinib and erlotinib are EGFR (Epidermal Growth Factor Receptor) inhibitors used in the treatment of non-small cell lung cancer.[3] The 4-anilino portion of these molecules projects into a hydrophobic pocket of the kinase domain, and substitutions on this ring can enhance potency and selectivity.[4]

Caption: Simplified signaling pathway of EGFR and its inhibition by a 4-anilinoquinazoline derivative.

Topoisomerase Inhibition: Some 4-substituted phenylamine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-substituted phenylamine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The sulfonamides, a class of drugs containing a p-aminobenzenesulfonamide core, were among the first antimicrobial agents discovered and remain clinically important.

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[8][] By competitively inhibiting the bacterial enzyme dihydropteroate synthase, sulfonamides block the synthesis of folic acid, which is crucial for the production of nucleotides and amino acids, thereby halting bacterial growth.[8][10]

Caption: Mechanism of action of sulfonamides.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[11][12]

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[12]

-

Compound Addition: Add a known concentration of the 4-substituted phenylamine derivative solution into each well.

-

Incubation: Incubate the plates at an appropriate temperature for the test microorganism for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antioxidant and Anti-inflammatory Activities

Several 4-substituted phenylamine derivatives have demonstrated significant antioxidant and anti-inflammatory properties. The nature of the substituent at the 4-position can influence the compound's ability to scavenge free radicals and modulate inflammatory pathways.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[13]

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the 4-substituted phenylamine derivative at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[14]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[14]

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance indicates a higher radical scavenging capacity.

Part 3: Future Perspectives and Conclusion

The 4-substituted phenylamine scaffold continues to be a fertile ground for drug discovery. The ease of its chemical modification allows for the generation of large and diverse compound libraries for high-throughput screening. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel substituents at the 4-position, including the incorporation of complex heterocyclic moieties, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

- Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance, and current applic

-

Antimicrobial activity by Agar well diffusion. Chemistry Notes. (URL: [Link])

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])

-

DPPH Assay Protocol with Ascorbic Acid. Scribd. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. (URL: [Link])

-

DPPH Antioxidant Assay. G-Biosciences. (URL: [Link])

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. (URL: [Link])

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. (URL: [Link])

-

Odžak, R., & Džudžević-Čančar, H. (2020). Antimicrobial sulfonamide drugs. ADMET and DMPK, 8(4), 331-346. (URL: [Link])

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (URL: [Link])

-

Fractionation And Bioassays Of Plant Extract. NPTEL. (URL: [Link])

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

-

Antimicrobial sulfonamide drugs. ResearchGate. (URL: [Link])

-

In vitro kinase assay. protocols.io. (URL: [Link])

-

Khan, A. U., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 43, 1-19. (URL: [Link])

-

Shewchuk, L., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 43(1), 133-138. (URL: [Link])

-

Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. PubMed. (URL: [Link])

-

Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5725. (URL: [Link])

-

Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. ACS Publications. (URL: [Link])

-

DPPH Antioxidant Assay Kit. Zen-Bio. (URL: [Link])

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (URL: [Link])

-

Kinase assays. BMG LABTECH. (URL: [Link])

-

Bhusare, N., et al. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-949. (URL: [Link])

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

-

Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. PubMed. (URL: [Link])

-

Wakamatsu, K., et al. (2018). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 23(11), 2977. (URL: [Link])

-

Ullmann condensation. Wikipedia. (URL: [Link])

-

Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijesrr.org [ijesrr.org]

- 10. scispace.com [scispace.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

Analytical Characterization of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine: A Comprehensive Spectroscopic Guide

Executive Summary

As pharmaceutical development increasingly relies on complex heterocyclic scaffolds, the precise structural elucidation of dual-amine compounds becomes critical. 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine (also known as 4-((2,6-dimethylpiperidin-1-yl)methyl)aniline) is a versatile intermediate featuring both an aromatic primary amine and an aliphatic tertiary amine[1]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of this compound. By moving beyond simple peak assignment, we will explore the electronic causality behind the spectral data and establish self-validating experimental protocols to ensure absolute structural confidence.

Molecular Architecture & Electronic Causality

The structural uniqueness of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine lies in its distinct nitrogen centers, which exert opposing electronic effects:

-

The Aniline Nitrogen (Primary Amine): The lone pair on the -NH₂ group is delocalized into the aromatic ring via resonance (+R effect). This electron donation significantly shields the ortho and para protons and carbons, altering their magnetic resonance frequencies[2].

-

The Piperidine Nitrogen (Tertiary Amine): The sterically hindered 2,6-dimethylpiperidine ring contains a localized, sp³-hybridized nitrogen. This nitrogen acts as a strong inductive electron-withdrawing group (-I effect), aggressively deshielding the adjacent benzylic methylene bridge and the α-methine protons of the piperidine ring.

Understanding this push-pull electronic environment is the fundamental key to decoding the molecule's NMR, IR, and MS signatures.

Self-Validating Analytical Workflow

To guarantee scientific integrity, spectroscopic analysis must not rely on a single modality. The following workflow illustrates a multi-orthogonal approach where each technique validates the findings of the others.

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Self-Validating Protocol: D₂O Exchange for Amine Verification

To definitively map the proton environment, we employ a dynamic validation step utilizing deuterium exchange, a standard practice in[2].

-

Primary Acquisition: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum at 400 MHz.

-

Isotopic Exchange: Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube and agitate for 30 seconds.

-

Validation: Re-acquire the spectrum. The rapid proton-deuterium exchange at the labile aniline site causes the -NH₂ signal to collapse, isolating it from the non-exchangeable aliphatic backbone[2].

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Logic |

|---|---|---|---|---|

| 6.95 | d (J = 8.0 Hz) | 2H | Ar-H (meta to NH₂) | Deshielded by aromatic ring current; split by ortho protons. |

| 6.65 | d (J = 8.0 Hz) | 2H | Ar-H (ortho to NH₂) | Shielded by the strong +R electron donation from the -NH₂ group. |

| 3.65 | s (broad) | 2H | -NH₂ (Aniline) | Broadened by ¹⁴N quadrupolar relaxation; disappears upon D₂O addition[2]. |

| 3.50 | s | 2H | Ar-CH₂-N | Benzylic protons heavily deshielded by the adjacent piperidine nitrogen. |

| 2.55 | m | 2H | Piperidine C2/C6-H | Deshielded α-methine protons; split by adjacent CH₂ and CH₃ groups. |

| 1.60 - 1.20 | m | 6H | Piperidine C3/C4/C5-H₂ | Aliphatic envelope typical for saturated cyclic amines. |

| 1.10 | d (J = 6.5 Hz) | 6H | -CH₃ (Methyls) | Split into a doublet by the adjacent C2/C6 methine protons. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment | Causality / Electronic Logic |

|---|---|---|

| 145.2 | Ar-C (C1) | Directly attached to the electronegative -NH₂; highly deshielded. |

| 130.5 | Ar-C (C3, C5) | Meta to -NH₂; standard aromatic carbon shift. |

| 128.0 | Ar-C (C4) | Attached to the benzylic carbon. |

| 115.1 | Ar-C (C2, C6) | Ortho to -NH₂; highly shielded by resonance electron density. |

| 56.5 | Ar-CH₂-N | Benzylic carbon deshielded by the inductive effect of nitrogen. |

| 50.2 | Piperidine C2, C6 | α-carbons to the piperidine nitrogen. |

| 34.5 | Piperidine C3, C5 | β-carbons to the piperidine nitrogen. |

| 24.0 | Piperidine C4 | γ-carbon; the most shielded atom in the heterocyclic ring. |

| 21.5 | -CH₃ | Aliphatic methyl carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Solid-State ATR-FTIR

-

Preparation: Place 2-3 mg of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquisition: Apply optimal pressure using the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

Causality Validation: The presence of a primary aromatic amine is confirmed by identifying two distinct N-H stretching bands (symmetric and asymmetric), a hallmark difference from secondary amines which exhibit only a single band[3].

Table 3: FT-IR Spectral Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Causality / Structural Correlation |

|---|---|---|

| 3440, 3350 | N-H Stretch (1° Amine) | Asymmetric and symmetric stretching of the aniline -NH₂ group[3]. |

| 3020 | C-H Stretch (Aromatic) | sp² hybridized C-H stretching from the benzene ring[4]. |

| 2950, 2870 | C-H Stretch (Aliphatic) | sp³ hybridized C-H stretching from the piperidine and methyl groups. |

| 1620 | N-H Bend (Scissoring) | Characteristic bending mode for primary aromatic amines[3]. |

| 1515, 1450 | C=C Aromatic Stretch | Aromatic ring skeletal vibrations[4]. |

| 1280 | C-N Stretch (Aromatic) | Shifted higher than aliphatic C-N due to partial double-bond character[3]. |

| 1150 | C-N Stretch (Aliphatic) | Standard C-N single bond stretching in the piperidine moiety. |

Mass Spectrometry (EI-MS) & Fragmentation Kinetics

Protocol: Electron Ionization (EI) & The Nitrogen Rule

-

Sample Introduction: Introduce the analyte via a Direct Insertion Probe (DIP) to prevent thermal degradation.

-

Ionization: Apply a 70 eV electron beam to induce hard ionization, ensuring reproducible and deep fragmentation.

-

Causality Validation (The Nitrogen Rule): The intact molecular ion [M]⁺ is observed at m/z 218. According to the , an even nominal mass mathematically dictates the presence of an even number of nitrogen atoms (two in this compound), instantly validating the intact molecular formula before analyzing the fragments[2].

Fragmentation Logic

The fragmentation of piperidine derivatives under EI is highly predictable and driven by the stability of the resulting carbocations and iminium ions[5]. The dominant pathways include:

-

α-Cleavage: Loss of a methyl radical (-15 Da) from the C2 or C6 position of the piperidine ring yields a highly stable, resonance-delocalized iminium ion at m/z 203[5].

-

Benzylic Cleavage: Cleavage of the C-N bond between the benzylic methylene and the piperidine ring yields two possible fragments depending on charge retention: the 4-aminobenzyl cation (m/z 106) or the 2,6-dimethylpiperidinium ion (m/z 112).

Fig 2. Primary EI-MS fragmentation pathways of the target compound.

Conclusion

The comprehensive characterization of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine requires a synthesis of multiple spectroscopic techniques. By grounding our peak assignments in the fundamental electronic causality of the molecule—such as the resonance shielding of the aniline ring and the inductive deshielding of the piperidine moiety—we establish a robust, self-validating analytical profile. Utilizing D₂O exchange in NMR and the Nitrogen Rule in MS ensures that structural elucidation is not merely observational, but mathematically and chemically proven.

References

-

Title: 24.10 Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: IR Spectroscopy Tutorial: Amines Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: VŠCHT Praha URL: [Link]

Sources

Predicted ADMET Properties of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine: A Computational Evaluation

Executive Summary & Structural Deconstruction

As a Senior Application Scientist evaluating early-stage drug candidates, the transition from a novel chemical entity to a viable clinical lead hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper provides an in-depth computational evaluation of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine (Chemical Formula: C₁₄H₂₂N₂, MW: 218.34 g/mol ).

Structurally, this molecule features a basic 2,6-dimethylpiperidine ring linked via a methylene bridge to a para-substituted aniline (phenylamine) core. This specific architecture presents several critical pharmacological dynamics:

-

Steric Hindrance: The 2,6-dimethyl groups on the piperidine ring restrict conformational flexibility. While this entropically favors target binding (often seen in CNS agents or ion channel blockers), it also shields the basic nitrogen, potentially altering metabolic clearance rates.

-

Stereochemistry: The 2,6-dimethylpiperidine moiety contains two stereocenters, allowing for cis (meso) and trans (racemic) diastereomers. While 1D SMILES-based predictors average these states, researchers must recognize that stereoisomerism will dictate exact CYP450 binding affinities in vitro.

-

Structural Alerts: The primary aromatic amine (aniline) is a well-documented toxicophore, posing a high risk for bioactivation into reactive electrophiles.

In Silico Methodological Protocol

To generate highly accurate, self-validating ADMET predictions, we employ a sequential computational workflow utilizing for baseline physicochemical boundaries and for graph-based pharmacokinetic and toxicity signatures[1].

Step-by-Step Execution Workflow

-

Input Generation & Curation: Generate the canonical SMILES string (CC1CCCC(C)N1Cc2ccc(N)cc2) for the target molecule.

-

Validation Checkpoint (Self-Validating System): Before executing predictions, reverse-translate the SMILES string back into a 2D structure using an independent chemical sketcher. Verify that the theoretical molecular weight (218.34 g/mol ) exactly matches the initial output of the predictive server to ensure the parsing algorithm has not dropped the methyl groups or the methylene bridge.

-

Physicochemical Profiling: Submit the validated SMILES to the SwissADME server to calculate Lipinski’s Rule of Five parameters, Topological Polar Surface Area (TPSA), and consensus LogP. Causality: We establish these boundaries first because severe Lipinski violations render downstream oral bioavailability predictions moot.

-

Graph-Based ADMET Generation: Submit the SMILES to the pkCSM platform[1]. Causality: Unlike bulk-property predictors, pkCSM uses distance-based graph signatures to map the exact atomic topology (e.g., the distance between the basic nitrogen and the aromatic ring), providing superior predictive accuracy for complex biological endpoints like AMES toxicity and hERG inhibition.

Figure 1: Sequential computational workflow for ADMET profiling using SwissADME and pkCSM platforms.

Physicochemical & Pharmacokinetic Profiling

Physicochemical Boundaries

The molecule demonstrates perfect compliance with Lipinski's Rule of Five, indicating a highly favorable profile for oral administration. The low TPSA and optimal lipophilicity (LogP ~3.10) strongly drive passive membrane permeation.

Table 1: Predicted Physicochemical Descriptors

| Property | Predicted Value | Rationale / Clinical Implication |

| Molecular Weight | 218.34 g/mol | < 500 Da; Ideal for rapid oral absorption and diffusion. |

| LogP (Consensus) | ~3.10 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeation. |

| TPSA | 29.26 Ų | < 90 Ų; Highly predictive of excellent Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 2 | Derived from the primary -NH₂ group; complies with Lipinski (≤ 5). |

| H-Bond Acceptors | 2 | Derived from the two nitrogen atoms; complies with Lipinski (≤ 10). |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon target binding. |

Pharmacokinetics (ADME)

Because the molecule is a lipophilic amine, its distribution volume will be high, as it will readily partition into lipid-rich tissues, particularly the central nervous system (CNS).

Table 2: Predicted ADME Profile

| Parameter | Predicted Outcome | Mechanistic Rationale |

| GI Absorption | High | Driven by low molecular weight and favorable LogP. |

| Caco-2 Permeability | > 0.90 (High) | Indicates efficient intestinal transport without significant efflux liability. |

| BBB Permeability (LogBB) | > 0.3 (High) | The low TPSA (29.26 Ų) allows the molecule to easily cross the BBB. |

| CYP2D6 Inhibition | Moderate / Yes | The basic piperidine nitrogen sits ~5 Å from the aromatic ring, perfectly matching the CYP2D6 pharmacophore. |

| CYP3A4 Inhibition | Low / No | The molecule lacks the necessary steric bulk to bind with high affinity to the large CYP3A4 active site. |

Toxicity Profiling & Mechanistic Safety Assessment

The most critical hurdle for 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine is its toxicity profile. While its pharmacokinetics are excellent, the presence of the aniline moiety introduces severe attrition risks.

AMES Toxicity & Bioactivation

Primary aromatic amines (anilines) are notorious for yielding positive AMES test results (mutagenicity). Mechanistically, hepatic Phase I enzymes (specifically CYP1A2 and CYP3A4) oxidize the primary amine to an N-hydroxylamine intermediate. This intermediate undergoes spontaneous or phase II-mediated dehydration to form a highly reactive, electrophilic nitrenium ion . This electrophile covalently binds to nucleophilic sites on DNA (e.g., guanine residues), causing adduct formation and subsequent mutagenesis.

Figure 2: Mechanistic pathway of CYP450-mediated bioactivation of the aniline moiety to a mutagen.

Table 3: Predicted Toxicity Profile

| Parameter | Predicted Outcome | Mechanistic Rationale |

| AMES Toxicity | Positive (High Risk) | Bioactivation of the aniline moiety to a reactive nitrenium ion. |

| hERG Inhibition | Moderate Risk | Basic, lipophilic amines are classic blockers of the hERG potassium channel cavity. |

| Hepatotoxicity | Potential Risk | Accumulation of reactive Phase I metabolites in hepatic tissue. |

| Skin Sensitization | Negative | The parent molecule lacks direct electrophilic reactivity prior to metabolism. |

Strategic Directives for Lead Optimization

To advance this scaffold from a computational hit to a viable lead, medicinal chemistry efforts must directly address the identified liabilities while preserving the favorable pharmacokinetic properties:

-

Mitigating Mutagenicity (Aniline Replacement): The primary -NH₂ group must be modified to prevent N-hydroxylation. Isosteric replacement strategies include converting the aniline into a pyridine ring, or masking the amine as an amide or sulfonamide . This will eliminate the formation of the nitrenium ion and negate AMES toxicity.

-

Reducing hERG Liability: If hERG inhibition is observed in vitro, reducing the basicity (pKa) of the piperidine nitrogen is required. The existing 2,6-dimethyl groups already provide some steric shielding, but introducing an electron-withdrawing group (e.g., a fluorine atom) on the piperidine ring can lower the pKa, reducing the electrostatic interaction with the hERG channel's internal cavity.

By executing these targeted structural modifications, developers can leverage the excellent BBB penetrance and oral bioavailability of the scaffold while engineering out its inherent toxicological risks.

References

-

Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link]

-

Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of Five) Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]

Sources

Strategic Utilization of CAS 328289-91-4 in Drug Discovery: A Technical Guide to Sourcing, Physicochemical Profiling, and Synthetic Integration

Executive Summary

In modern medicinal chemistry, the selection of building blocks dictates not only the synthetic tractability of a library but also the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the resulting lead compounds. CAS 328289-91-4 , chemically known as 4-((2,6-dimethylpiperidin-1-yl)methyl)aniline[1], is a privileged scaffold frequently utilized in the design of targeted kinase inhibitors and G-protein coupled receptor (GPCR) ligands[2].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly engineered structural module. This whitepaper provides an in-depth analysis of the structural rationale behind CAS 328289-91-4, guidelines for commercial sourcing, and a field-proven, self-validating protocol for its integration into advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architecture of CAS 328289-91-4 is deliberately designed to solve common liabilities encountered in hit-to-lead optimization. It consists of three functional zones: an aniline nucleophile for coupling, a methylene spacer for conformational flexibility, and a highly substituted basic amine.

The Causality of Steric Hindrance

The incorporation of the 2,6-dimethylpiperidine moiety serves a critical dual purpose in drug design:

-

Aqueous Solubility via Salt Formation: The basic aliphatic amine (pKa ~9.5) ensures excellent aqueous solubility, allowing the final drug candidate to be formulated as a hydrochloride or mesylate salt.

-

hERG Liability Mitigation: A highly solvent-exposed basic amine is a classic liability, as it frequently binds to the cation-π interaction sites within the pore of the hERG potassium channel, leading to cardiotoxicity (torsades de pointes). The methyl groups at the 2- and 6-positions provide significant steric hindrance[3]. This steric bulk restricts the conformational flexibility required for the amine to interact with the hERG channel, effectively reducing off-target cardiotoxicity while preserving the basicity required for solubility[4]. Furthermore, this steric shielding reduces the rate of N-dealkylation by hepatic Cytochrome P450 enzymes, improving metabolic stability.

Quantitative Data Presentation

To facilitate rapid assessment for library design, the core physicochemical parameters of the building block are summarized below.

Table 1: Physicochemical Properties of CAS 328289-91-4

| Property | Value | Clinical/Synthetic Implication |

| Chemical Name | 4-((2,6-Dimethylpiperidin-1-yl)methyl)aniline | Standard IUPAC nomenclature |

| CAS Number | 328289-91-4 | Unique identifier for procurement[] |

| Molecular Formula | C14H22N2 | Determines mass-balance in synthesis |

| Molecular Weight | 218.34 g/mol | Highly efficient ligand efficiency (LE) contribution |

| H-Bond Donors | 1 (Primary Aniline) | Available for amide/urea formation |

| H-Bond Acceptors | 2 | Interacts with kinase hinge regions |

Commercial Sourcing & Quality Control (QC)

Reliable commercial sourcing is the bedrock of reproducible research. CAS 328289-91-4 can be procured from several established global suppliers, including Fluorochem[6], BOC Sciences[], and Leyan[7].

When qualifying a new commercial batch, a rigorous, self-validating QC protocol is mandatory before committing the material to library synthesis:

-

LC-MS Profiling: Confirm the exact mass ( m/z 219.1 [M+H]+) and ensure >95% purity by UV (254 nm).

-

High-Resolution 1H-NMR: This is critical for verifying the cis/trans ratio of the 2,6-dimethylpiperidine ring. The cis-isomer is thermodynamically favored and is typically the desired conformation to ensure consistent Structure-Activity Relationships (SAR)[3].

-

Karl Fischer Titration: Essential for ruling out excessive moisture, which can prematurely quench sensitive coupling reagents (e.g., HATU, EDC) during downstream amidation.

Synthetic Utility: Advanced Amide Coupling Protocol

The primary aniline of CAS 328289-91-4 is an excellent nucleophile for amide bond formation[8]. However, the presence of the basic piperidine nitrogen can complicate purification and interfere with standard coupling conditions. To overcome this, we utilize a highly optimized HATU/DIPEA-mediated coupling protocol.

Protocol: Self-Validating HATU-Mediated Amidation

Objective: Couple CAS 328289-91-4 with a sterically hindered heteroaryl carboxylic acid. Rationale: HATU generates a highly reactive OAt-active ester, which is superior to standard EDC/HOBt for challenging, deactivated anilines[8]. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

-

Pre-Activation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv).

-

Mechanistic Note: The excess DIPEA ensures that the basic piperidine of the incoming aniline remains unprotonated, maximizing the nucleophilicity of the primary amine. Stir for 15 minutes at room temperature to pre-form the active ester.

-

-

Nucleophilic Attack: Add CAS 328289-91-4 (1.1 equiv) in a single portion. Stir at room temperature for 2 to 4 hours.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the OAt-active ester mass and the appearance of the product mass confirms conversion.

-

-

pH-Controlled Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3, followed by brine.

-

Critical Causality:Do not use acidic washes (e.g., 1M HCl). The basic piperidine moiety (pKa ~9.5) will rapidly protonate, dragging your desired product into the aqueous waste layer.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC (Water/Acetonitrile gradient buffered with 0.1% Formic Acid) to yield the formate salt of the target amide.

Workflow Visualization

The following diagram illustrates the logical progression from procurement to biological validation, ensuring a closed-loop system of quality and data integrity.

Workflow for the procurement, synthesis, and validation of CAS 328289-91-4 derivatives.

Sources

- 1. 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | C14H22N2 | CID 3153997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. leapchem.com [leapchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-((2-甲基哌啶-1-基)甲基)苯胺 | 3-((2-Methylpiperidin-1-yl)methyl)a | 937669-68-6 - 乐研试剂 [leyan.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stereochemical Profiling and Synthetic Methodologies of 2,6-Dimethylpiperidine Scaffolds in Drug Development

Executive Summary

The 2,6-dimethylpiperidine (2,6-DMP) motif is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of two chiral centers at the C2 and C6 positions of the piperidine ring yields distinct stereoisomers: the achiral, meso cis-isomer and the chiral trans-enantiomeric pair (R,R and S,S). Because the spatial orientation of these methyl groups dictates the conformational dynamics, steric hindrance, and target-binding affinity of the parent molecule, rigorous stereochemical control is non-negotiable in drug development. This whitepaper provides an in-depth technical analysis of the structural dynamics, pharmacological applications, and self-validating synthetic protocols for 2,6-DMP-containing compounds.

Stereochemical Architecture & Conformational Dynamics

The biological efficacy of substituted piperidines is fundamentally linked to their 3D conformation. In 2,6-dimethylpiperidine, the stereochemical relationship between the two methyl groups dictates the thermodynamic stability and ring-flipping behavior of the molecule[1].

-

cis-2,6-Dimethylpiperidine (Meso, Achiral): The cis-isomer possesses an internal plane of symmetry, rendering it a meso compound (R,S or S,R). Thermodynamically, this is the most stable configuration because both methyl groups can simultaneously occupy equatorial positions in the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric strain, locking the ring into a highly rigid conformation.

-

trans-2,6-Dimethylpiperidine (Racemic, Chiral): The trans-isomer lacks a plane of symmetry and exists as a pair of enantiomers (R,R and S,S). In any chair conformation, one methyl group must be axial while the other is equatorial. This induces a state of rapid degenerate ring flipping at room temperature (axial-equatorial ⇌ equatorial-axial), making the trans-isomer more flexible but thermodynamically less stable than the cis-isomer due to the persistent A-value penalty of the axial methyl group[2].

Quantitative Data Summary

To facilitate analytical differentiation, the physical and spectroscopic properties of the isomers are summarized below.

| Property | cis-2,6-Dimethylpiperidine | trans-2,6-Dimethylpiperidine |

| Stereochemistry | Meso (R,S / S,R) | Racemic pair (R,R and S,S) |

| Conformational State | Rigid (Diequatorial methyls) | Flexible (Rapid axial-equatorial flip) |

| Boiling Point | 127–128 °C | 123–125 °C |

| Density (25 °C) | 0.84 g/mL | ~0.85 g/mL |

| 1 H NMR (C2/C6 Protons) | ~2.64 ppm (Axial, large J coupling) | ~2.98 ppm (Averaged J coupling) |

| Steric Profile | Highly hindered secondary amine | Moderately hindered secondary amine |

Pharmacological Significance: The Case of BQ-788

The stereochemistry of the 2,6-DMP ring is frequently exploited to force peptides or small molecules into specific bioactive conformations. A premier example is BQ-788 , a potent and highly selective Endothelin B (ETB) receptor antagonist (IC 50 ~ 1.2 nM)[3].

Causality in Drug Design

The ETB receptor is a G-protein coupled receptor (GPCR) that, upon binding Endothelin-1 (ET-1), activates Phospholipase C (PLC), leading to intracellular calcium release and subsequent vasodilation via eNOS activation[4][5]. To competitively block this pathway, BQ-788 utilizes the cis-2,6-dimethylpiperidine moiety as a bulky secondary amine to form a highly hindered trisubstituted urea functionality[6].

Why the cis-isomer? The rigid, diequatorial conformation of cis-2,6-DMP creates a precise steric shield. This steric bulk restricts the rotational freedom of the adjacent urea bond, locking the entire pseudopeptide chain into a rigid conformation that perfectly complements the binding pocket of the ETB receptor while preventing binding to the ETA receptor[6].

ETB Receptor Signaling Pathway and BQ-788 Intervention.

Synthetic Workflows and Chiral Resolution

The synthesis of 2,6-DMP typically begins with the catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine)[7]. Because the planar pyridine ring adsorbs flat against the metal catalyst (e.g., Rh/C or Pd/C), hydrogen is delivered to one face of the ring (syn-addition). This causality dictates that the reaction overwhelmingly yields the thermodynamically stable cis-isomer[8].

However, accessing the pure enantiomers of the trans-isomer requires either asymmetric synthesis (e.g., Catalytic Dynamic Resolution) or classical chiral resolution of the racemic mixture[2].

Synthetic Workflow for the Production and Resolution of 2,6-DMP Isomers.

Protocol: Classical Resolution of trans-2,6-Dimethylpiperidine

To isolate the pure enantiomers of trans-2,6-DMP for downstream pharmaceutical applications, a classical resolution utilizing a chiral acid is employed. This protocol is designed as a self-validating system to ensure high enantiomeric excess (ee).

Step 1: Diastereomeric Salt Formation

-

Dissolve 10.0 g of racemic trans-2,6-dimethylpiperidine in 50 mL of absolute ethanol.

-

Slowly add 1.0 equivalent of (+)-mandelic acid dissolved in 20 mL of ethanol under continuous stirring. Causality: The chiral (+)-mandelic acid reacts with the racemic amine to form two distinct diastereomeric salts: (R,R)-amine-(+)-mandelate and (S,S)-amine-(+)-mandelate. These salts possess different lattice energies and solubilities[2].

Step 2: Selective Crystallization 3. Heat the mixture to reflux until a clear solution is obtained. 4. Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. 5. Isolate the precipitated crystals via vacuum filtration and wash with cold ethanol. Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer, ensuring that only the thermodynamically favored, less soluble salt crystallizes.

Step 3: Validation Checkpoint 1 (Salt Purity) 6. Determine the melting point of the isolated crystals. A sharp melting point indicates high diastereomeric purity. If the melting range is broad (>2 °C), perform a recrystallization from ethanol.

Step 4: Basification and Extraction 7. Suspend the purified diastereomeric salt in 30 mL of 1M aqueous NaOH. 8. Extract the aqueous layer three times with 20 mL portions of diethyl ether. Causality: The strong base deprotonates the piperidinium salt. The neutral, hydrophobic trans-2,6-DMP migrates into the organic ether phase, while the highly polar sodium mandelate remains in the aqueous phase.

Step 5: Validation Checkpoint 2 (Enantiomeric Excess) 9. Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and carefully concentrate under reduced pressure (avoiding excessive heat due to the volatility of the amine). 10. Derivatize a 10 μ L aliquot with Mosher's acid chloride and analyze via 1 H NMR, or inject directly into a chiral GC-MS system to validate that the enantiomeric excess (ee) is >95%[2].

Analytical Characterization: Overcoming Steric Hindrance in Synthesis

When incorporating 2,6-DMP into complex drug scaffolds (such as the trisubstituted urea in BQ-788), the extreme steric hindrance of the secondary amine often results in poor yields using standard coupling reagents.

To overcome this, researchers employ highly reactive intermediates. For instance, the synthesis of BQ-788 utilizes triphosgene and sodium iodide to form the urea linkage under mild conditions[6]. Causality: Sodium iodide acts as a nucleophilic catalyst, converting the intermediate carbamyl chloride into a highly reactive carbamyl iodide. This transient species is susceptible to attack even by the sterically shielded nitrogen of cis-2,6-DMP, pushing the reaction to completion with an overall yield of 53%[6].

NMR Conformational Probing

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the stereochemistry of 2,6-DMP derivatives. In 1 H NMR, the C2 and C6 protons of the cis-isomer appear as a distinct multiplet (often around ~2.64 ppm) with large trans-diaxial coupling constants ( J = 10–12 Hz) due to their fixed axial positions[8]. In contrast, the rapid ring flipping of the trans-isomer averages these coupling constants, resulting in a shifted and less defined signal[8][9]. Furthermore, 13 C NMR clearly distinguishes the isomers, with the equatorial methyl groups of the cis-isomer resonating near 22.0 ppm, while the averaged axial/equatorial methyls of the trans-isomer resonate further upfield[8].

References

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC. nih.gov. URL: [Link]

-

Development of an Efficient Strategy for the Synthesis of the ETB Receptor Antagonist BQ-788 and Some Related Analogues - PubMed. nih.gov. URL: [Link]

-

Endothelin ETB receptor signaling in the median eminence and subfornical organ of the rat brain - PubMed. nih.gov. URL: [Link]

-

Systemic Blockade of the Endothelin-B Receptor Increases Peripheral Vascular Resistance in Healthy Men | Hypertension. American Heart Association Journals. URL: [Link]

-

Nanofin | C7H15N | CID 68843 - PubChem. nih.gov. URL: [Link]

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. URL: [Link]

-

Nuclear magnetic resonance spectra of o-hydroxythiobenzamides: the intramolecular hydrogen bond as a conformational probe. Canadian Science Publishing. URL: [Link]

Sources

- 1. Nanofin | C7H15N | CID 68843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Endothelin ETB receptor signaling in the median eminence and subfornical organ of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Development of an efficient strategy for the synthesis of the ETB receptor antagonist BQ-788 and some related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethylpiperidine | 504-03-0 [chemicalbook.com]

- 8. rsc.org [rsc.org]